Cas no 1120244-47-4 (1-Ethyl-1,3-benzodiazole-5-carbonitrile)

1-Ethyl-1,3-benzodiazole-5-carbonitrile is a heterocyclic organic compound featuring a benzodiazole core substituted with an ethyl group at the 1-position and a cyano group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its nitrile functionality enhances reactivity, enabling further derivatization into amides, acids, or other nitrogen-containing heterocycles. The ethyl group contributes to improved solubility and stability in organic solvents. This compound is particularly useful in the development of bioactive molecules, serving as a key building block for ligands, inhibitors, and fluorescent probes. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
1-Ethyl-1,3-benzodiazole-5-carbonitrile structure
1120244-47-4 structure
Product name:1-Ethyl-1,3-benzodiazole-5-carbonitrile
CAS No:1120244-47-4
MF:C10H9N3
Molecular Weight:171.19856
MDL:MFCD12827521
CID:1088056
PubChem ID:22501583

1-Ethyl-1,3-benzodiazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-Ethyl-1H-benzo[d]imidazole-5-carbonitrile
    • 1-ethylbenzimidazole-5-carbonitrile
    • DTXSID10626290
    • 1-ETHYL-1H-BENZIMIDAZOLE-5-CARBONITRILE
    • VUB24447
    • AKOS006332945
    • AS-38948
    • 1-Ethyl-benzimidazole-5-carbonitrile
    • SCHEMBL5085214
    • 1-Ethyl-1,3-benzodiazole-5-carbonitrile
    • 1120244-47-4
    • MFCD12827521
    • CS-0441207
    • 1-ethyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)
    • MDL: MFCD12827521
    • インチ: InChI=1S/C10H9N3/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13/h3-5,7H,2H2,1H3
    • InChIKey: UHXUPSPGFPYATJ-UHFFFAOYSA-N
    • SMILES: CCN1C=NC2=C1C=CC(=C2)C#N

計算された属性

  • 精确分子量: 171.079647300g/mol
  • 同位素质量: 171.079647300g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 230
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 41.6Ų

1-Ethyl-1,3-benzodiazole-5-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM275913-10g
1-Ethyl-1H-benzo[d]imidazole-5-carbonitrile
1120244-47-4 95%
10g
$448 2021-06-17
Alichem
A019102525-25g
1-Ethyl-1,3-benzodiazole-5-carbonitrile
1120244-47-4 96%
25g
$584.79 2023-09-04
eNovation Chemicals LLC
Y1232913-5g
1-ethyl-1H-benzimidazole-5-carbonitrile
1120244-47-4 95%
5g
$175 2024-06-07
A2B Chem LLC
AE14002-5g
1-Ethyl-1,3-benzodiazole-5-carbonitrile
1120244-47-4 95%
5g
$111.00 2024-04-20
1PlusChem
1P008W2A-25g
1-ethyl-1H-benzimidazole-5-carbonitrile
1120244-47-4 96%
25g
$383.00 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1511874-5g
1-Ethyl-1H-benzo[d]imidazole-5-carbonitrile
1120244-47-4 98%
5g
¥1268.00 2024-08-09
abcr
AB265403-5 g
1-Ethyl-1H-benzimidazole-5-carbonitrile
1120244-47-4
5 g
€381.90 2023-07-20
TRC
E899808-250mg
1-Ethyl-1,3-benzodiazole-5-carbonitrile
1120244-47-4
250mg
$69.00 2023-05-18
TRC
E899808-1g
1-Ethyl-1,3-benzodiazole-5-carbonitrile
1120244-47-4
1g
$144.00 2023-05-18
TRC
E899808-100mg
1-Ethyl-1,3-benzodiazole-5-carbonitrile
1120244-47-4
100mg
$64.00 2023-05-18

1-Ethyl-1,3-benzodiazole-5-carbonitrile 関連文献

1-Ethyl-1,3-benzodiazole-5-carbonitrileに関する追加情報

Introduction to 1-Ethyl-1,3-benzodiazole-5-carbonitrile (CAS No. 1120244-47-4)

1-Ethyl-1,3-benzodiazole-5-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1120244-47-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the benzodiazole class, which is well-documented for its diverse biological activities. The structural incorporation of an ethyl group at the 1-position and a nitrile group at the 5-position introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.

The benzodiazole scaffold is renowned for its role in central nervous system (CNS) modulation, particularly in the development of anxiolytics, sedatives, and muscle relaxants. However, modifications to this core structure can lead to compounds with altered pharmacokinetic profiles and novel therapeutic effects. The presence of the nitrile group in 1-Ethyl-1,3-benzodiazole-5-carbonitrile not only influences its reactivity but also contributes to its potential interaction with biological targets. This feature has been increasingly studied in recent years, as nitrile-containing compounds often exhibit enhanced bioavailability and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-Ethyl-1,3-benzodiazole-5-carbonitrile and biological receptors. Studies suggest that the ethyl substituent at the 1-position may enhance binding affinity by optimizing the compound's conformational flexibility, while the nitrile group could serve as a hydrogen bond acceptor or participate in π-stacking interactions. These insights have guided the design of derivatives with improved pharmacological properties.

In vitro investigations have highlighted the potential of 1-Ethyl-1,3-benzodiazole-5-carbonitrile as a modulator of various neurotransmitter systems. For instance, preliminary data indicate that this compound may interact with serotonin receptors, which are implicated in mood regulation and anxiety disorders. The unique combination of structural features makes it a valuable scaffold for developing next-generation therapeutics targeting neurological conditions. Additionally, its stability under various pH conditions suggests broad applicability in formulation development.

The synthesis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated coupling processes, have been employed to achieve high yields and purity. These techniques align with contemporary trends in synthetic chemistry aimed at improving efficiency and sustainability.

The pharmacological profile of 1-Ethyl-1,3-benzodiazole-5-carbonitrile is further illuminated by its interaction with metabolic enzymes. Preliminary studies suggest that this compound exhibits moderate resistance to cytochrome P450-mediated degradation, which could translate into longer half-lives and reduced dosing frequencies in clinical settings. This characteristic is particularly advantageous for drugs requiring prolonged therapeutic effects.

Exploration of 1-Ethyl-1,3-benzodiazole-5-carbonitrile in preclinical models has revealed promising results in animal models of anxiety and stress response. The compound's ability to modulate neurotransmitter release without causing excessive sedation or tolerance makes it an attractive candidate for further development. These findings are supported by evidence from related benzodiazole derivatives, which have demonstrated similar benefits when optimized for selectivity.

The versatility of 1-Ethyl-1,3-benzodiazole-5-carbonitrile extends beyond CNS applications. Emerging research indicates potential utility in anti-inflammatory and analgesic contexts due to its ability to inhibit certain inflammatory pathways. The nitrile moiety has been shown to engage with biological targets involved in cytokine production and prostaglandin synthesis, offering a dual mechanism of action.

Future directions in the study of 1-Ethyl-1,3-benzodiazole-5-carbonitrile include structural optimization to enhance target specificity and reduce off-target effects. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into viable drug candidates. High-throughput screening (HTS) approaches combined with machine learning algorithms can accelerate the identification of lead compounds derived from this scaffold.

The regulatory landscape for novel pharmaceuticals necessitates rigorous safety and efficacy evaluations before clinical translation. Good Manufacturing Practices (GMP) compliance ensures that synthesized batches of 1-Ethyl-1,3-benzodiazole-5-carbonitrile meet stringent quality standards required for preclinical studies. Regulatory agencies prioritize compounds with demonstrated therapeutic potential and favorable safety profiles.

In conclusion, 1-Ethyl-1,3-benzodiazole-5-carbonitrile (CAS No. 1120244-47-4) represents a compelling example of how structural modifications can yield compounds with novel biological activities. Its potential applications span multiple therapeutic areas, driven by its unique chemical properties and favorable pharmacokinetic characteristics. Continued research will be instrumental in unlocking its full therapeutic promise.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1120244-47-4)1-Ethyl-1,3-benzodiazole-5-carbonitrile
A1103914
Purity:99%
はかる:25g
Price ($):375.0